Benzoic acid, 2-(((3-methoxyphenyl)amino)carbonyl)-
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Overview
Description
Benzoic acid, 2-(((3-methoxyphenyl)amino)carbonyl)- is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzoic acid moiety linked to a 3-methoxyphenyl group through an amide bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-(((3-methoxyphenyl)amino)carbonyl)- can be achieved through the condensation of benzoic acid derivatives with amines. One common method involves the use of N-ethylcarbodiimide hydrochloride (EDC·HCl) and hydroxybenzotriazole (HOBt) as coupling agents to facilitate the formation of the amide bond . The reaction is typically carried out under mild conditions, such as room temperature, to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of more scalable and efficient methods. For example, the Ullmann reaction under microwave irradiation has been explored for the preparation of similar compounds . This method offers advantages such as reduced reaction times and improved yields, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2-(((3-methoxyphenyl)amino)carbonyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
Benzoic acid, 2-(((3-methoxyphenyl)amino)carbonyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Industry: The compound is used in the production of pharmaceuticals, plastics, and other industrial materials.
Mechanism of Action
The mechanism of action of benzoic acid, 2-(((3-methoxyphenyl)amino)carbonyl)- involves its interaction with specific molecular targets and pathways. For instance, it may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Benzoic acid, 2-(((3-methoxyphenyl)amino)carbonyl)- can be compared with other similar compounds, such as:
Benzoic acid, 2-(((3-methylphenyl)amino)carbonyl)-: This compound has a similar structure but with a methyl group instead of a methoxy group.
Benzoic acid, 2-(((4-methoxyphenyl)amino)carbonyl)-: This compound differs in the position of the methoxy group on the aromatic ring.
The uniqueness of benzoic acid, 2-(((3-methoxyphenyl)amino)carbonyl)- lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
CAS No. |
19336-97-1 |
---|---|
Molecular Formula |
C15H13NO4 |
Molecular Weight |
271.27 g/mol |
IUPAC Name |
2-[(3-methoxyphenyl)carbamoyl]benzoic acid |
InChI |
InChI=1S/C15H13NO4/c1-20-11-6-4-5-10(9-11)16-14(17)12-7-2-3-8-13(12)15(18)19/h2-9H,1H3,(H,16,17)(H,18,19) |
InChI Key |
RKFAVXPUBJHXOI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2C(=O)O |
Origin of Product |
United States |
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